The pharmacological evaluation of imidazole derivatives has demonstrated their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes, which are involved in the arachidonic acid cascade1. This indicates potential applications in the treatment of hormone-responsive cancers such as breast cancer. Furthermore, the inhibitory activity against β-glucuronidase suggests that these compounds, including 2-Ethyl-4-nitro-1H-imidazole, could be explored for their therapeutic potential in diseases where this enzyme plays a role2. The synthesis of imidazole derivatives has also been explored for the development of new drugs, with a focus on biology-oriented drug synthesis (BIODS)2. This approach could lead to the discovery of novel therapeutic agents based on the imidazole scaffold.
2-Ethyl-4-nitro-1H-imidazole is an organic compound with significant applications in medicinal chemistry and analytical chemistry. It is classified as a nitroimidazole derivative, which is known for its diverse biological activities, including antibacterial and antiviral properties. The compound's molecular formula is , and it has a molecular weight of approximately 141.131 g/mol. Its CAS number is 13230-03-0, and it is recognized by the InChI key MXNAZXOOFZKJEV-UHFFFAOYSA-N .
The synthesis of 2-ethyl-4-nitro-1H-imidazole can be achieved through several methods, primarily involving alkylation reactions. One effective method includes the reaction of 4-nitroimidazole with ethyl halides under basic conditions. The general procedure involves dissolving 4-nitroimidazole in a solvent like dimethyl sulfoxide or dimethylformamide, adding a base such as potassium hydroxide, and then introducing the ethyl halide. The reaction typically proceeds at elevated temperatures until completion, as confirmed by thin-layer chromatography .
In one specific synthesis route, 4-nitroimidazole is reacted with ethyl bromide in the presence of potassium carbonate in dimethylformamide. The reaction mixture is stirred at room temperature for several hours, after which the product is extracted using ethyl acetate and purified via column chromatography . Yields from this synthesis can vary but are generally reported to be high.
The structure of 2-ethyl-4-nitro-1H-imidazole features a five-membered imidazole ring substituted with an ethyl group and a nitro group. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, while the ethyl group is attached to position 2 and the nitro group to position 4.
Key structural data includes:
2-Ethyl-4-nitro-1H-imidazole participates in various chemical reactions typical of nitroimidazoles. It can undergo reduction to form corresponding amines or react with nucleophiles due to the electrophilic nature of the nitro group.
For instance, when subjected to hydrogenation in the presence of palladium on carbon, 2-ethyl-4-nitro-1H-imidazole can be reduced to its corresponding amine derivative. This transformation is crucial for developing compounds with enhanced biological activities .
The mechanism of action for compounds like 2-ethyl-4-nitro-1H-imidazole often involves interference with cellular processes in microorganisms. Nitroimidazoles are known to be activated under hypoxic conditions, leading to the generation of reactive intermediates that damage DNA and other critical cellular components.
Research indicates that these compounds exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values for such compounds typically range from 4 to 256 nmol/mL .
2-Ethyl-4-nitro-1H-imidazole appears as a light yellow solid with a melting point between 209 °C and 211 °C. Its solubility profile indicates it is soluble in polar solvents like dimethyl sulfoxide and dimethylformamide.
The compound exhibits stability under standard laboratory conditions but may decompose upon prolonged exposure to strong acids or bases. Its reactivity profile includes potential electrophilic substitutions due to the presence of the nitro group .
2-Ethyl-4-nitro-1H-imidazole finds applications in several scientific fields:
The development of nitroimidazole chemistry represents a pivotal advancement in medicinal heterocyclic chemistry. Initial work on nitroimidazoles in the 1950s–1960s focused on metronidazole (a 5-nitroimidazole) as an antiprotozoal agent, establishing the pharmacophoric importance of the nitro group attached to the imidazole core [1] [5]. This period highlighted the bioactivation potential of nitroheterocycles under hypoxic conditions, driving interest in structural optimization. By the 2000s, research shifted toward 4-nitroimidazole scaffolds, exemplified by the antitubercular agent PA-824 (Pretomanid), which demonstrated superior activity against both aerobic and anaerobic Mycobacterium tuberculosis compared to earlier 5-nitro isomers [1] [8]. Within this evolution, 2-ethyl-4-nitro-1H-imidazole emerged as a fundamental synthetic intermediate—enabling access to complex bicyclic systems like nitroimidazo-oxazines through alkylation and cyclization reactions [1] [9]. Its role underscores the broader strategy of using simple nitroimidazoles to build advanced pharmacophores targeting resistant infections.
Table 1: Key Milestones in Nitroimidazole Drug Development
Time Period | Representative Agent | Nitroimidazole Class | Therapeutic Application |
---|---|---|---|
1950s–1960s | Metronidazole | 5-Nitroimidazole | Antiprotozoal |
1970s–1980s | Benznidazole | 5-Nitroimidazole | Antitrypanosomal |
1990s–2000s | CGI-17341 (preclinical) | 4-Nitroimidazole | Antitubercular (anaerobic) |
2000s–Present | PA-824 (Pretomanid) | 4-Nitroimidazo-oxazine | Antitubercular (aerobic/anaerobic) |
Positional isomerism at the nitro group attachment site (C4 vs. C5) critically governs the bioactivity, stability, and electronic properties of nitroimidazole derivatives. In 2-ethyl-4-nitro-1H-imidazole, the nitro group occupies the C4 position, which induces distinct physicochemical behavior compared to its 5-nitro counterpart:
Table 2: Comparative Analysis of 4-Nitro vs. 5-Nitro Isomers
Property | 2-Ethyl-4-nitro-1H-imidazole (4-NI) | 2-Ethyl-5-nitro-1H-imidazole (5-NI) |
---|---|---|
Tautomeric Ratio (4-NI:5-NI) | >400:1 | <1:400 |
pKa | ~8.81 (predicted) | ~9.30 (experimental) |
Natural Charge at C2 (δ+) | −0.013 | −0.092 |
Antitubercular Aerobic Activity | Moderate (requires Ddn activation) | Negligible |
2-Ethyl-4-nitro-1H-imidazole (C5H7N3O2, MW 141.13 g/mol) exhibits defined physicochemical properties essential for its reactivity and applications:
Table 3: Experimental and Predicted Physicochemical Data
Parameter | Value | Method/Reference |
---|---|---|
Molecular Weight | 141.12798 g/mol | Calculated [3] |
Melting Point | 161°C | Experimental [3] |
Density | 1.335 ± 0.06 g/cm³ | Predicted [3] |
pKa | 8.81 ± 0.10 | Predicted [3] |
Dipole Moment | 3.61 D | DFT Calculation [5] |
Natural Charge (N1) | −0.290 | PBE0/6-311++G(d,p) [5] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: